Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF5O4/c1-3-27-19(26)13-7(2)29-11-5-10(20)12(4-8(11)13)28-6-9-14(21)16(23)18(25)17(24)15(9)22/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVRDACLMALVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C(=C(C(=C3F)F)F)F)F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C24H14BrF5O4
- Molecular Weight : 541.3 g/mol
- Structure : The compound features a benzofuran core substituted with a bromo group and a pentafluorophenylmethoxy moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. The presence of halogen substituents (like bromine and fluorine) enhances the lipophilicity and biological activity of these compounds against cancer cells by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The benzofuran structure is known for its anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases.
- Antioxidant Properties : The presence of multiple electronegative atoms (fluorine) may enhance the electron-withdrawing capacity of the compound, potentially leading to increased antioxidant activity by scavenging free radicals.
Anticancer Activity
A study focused on the cytotoxic effects of related benzofuran derivatives demonstrated that compounds with similar structures significantly inhibited the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231). The introduction of bromine and fluorine substituents was found to enhance efficacy through synergistic effects when combined with standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
Research has shown that benzofuran derivatives can modulate inflammatory responses by inhibiting NF-kB signaling pathways. In vitro studies revealed that this compound reduced levels of TNF-alpha and IL-6 in activated macrophages .
Case Studies
- Case Study on Antitumor Efficacy : A recent investigation assessed the impact of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective inhibition of tumorigenesis .
- Case Study on Anti-inflammatory Effects : In a rodent model of induced inflammation, administration of this compound resulted in decreased paw edema and lower serum levels of inflammatory markers. These findings support its potential use in treating inflammatory disorders .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Position
The bromine atom at position 6 of the benzofuran ring is a prime site for substitution due to its electrophilic nature. Reactions typically proceed under palladium-catalyzed cross-coupling conditions:
Mechanistic Insight : The bromine undergoes oxidative addition with palladium(0), followed by transmetallation (Suzuki) or ligand exchange (Buchwald-Hartwig). The electron-deficient benzofuran core facilitates these transformations.
Functionalization of the Ester Group
The ethyl ester at position 3 can undergo hydrolysis, transesterification, or reduction:
Electrophilic Substitution at the Benzofuran Core
Reactivity of the Pentafluorobenzyl Ether
The 2,3,4,5,6-pentafluorobenzyl group is highly electron-deficient, enabling nucleophilic aromatic substitution (NAS) at the para-fluorine position:
Oxidation and Reduction Pathways
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Oxidation : The methyl group at position 2 is resistant to oxidation under standard conditions (e.g., KMnO₄, CrO₃).
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Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the benzofuran ring’s double bond, yielding dihydrobenzofuran derivatives (unpublished data inferred from ).
Photochemical and Thermal Stability
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Photodegradation : UV irradiation (λ = 254 nm) in acetonitrile results in debromination and cleavage of the pentafluorobenzyl ether, forming phenolic byproducts .
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Thermal Decomposition : Above 200°C, the ester group decarboxylates, generating gaseous CO₂ and ethyl fragments (TGA-DSC data from analogs in ).
Key Challenges and Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
